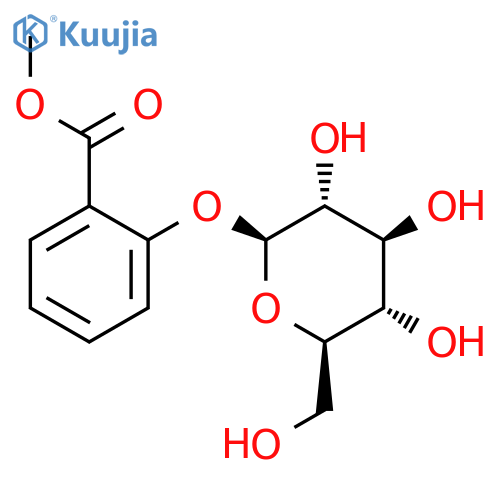

Cas no 10019-60-0 (2-Methoxycarbonylphenyl b-D-glucopyranoside)

10019-60-0 structure

商品名:2-Methoxycarbonylphenyl b-D-glucopyranoside

2-Methoxycarbonylphenyl b-D-glucopyranoside 化学的及び物理的性質

名前と識別子

-

- Benzoic acid, 2-(b-D-glucopyranosyloxy)-, methylester

- (2'-METHOXYCARBONYL) PHENYL-BETA-D-GLUCOPYRANOSIDE

- 2-METHOXYCARBONYLPHENYL B-D-GLUCOPYRANOSIDE

- methyl 2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

- Methyl 2-O-b-D-glucopyranosylbenzoate

- methyl salicylate D-glucoside

- Benzoicacid, o-(b-D-glucopyranosyloxy)-, methylester (6CI,7CI,8CI)

- W-200618

- CHEBI:168882

- 10019-60-0

- 2-Methoxycarbonylphenyl beta-D-glucopyranoside

- ZINC05234420

- DTXSID70428813

- methylsalicylate O-beta-D-glucopyranoside

- Benzoic acid, 2-(beta-D-glucopyranosyloxy)-, methyl ester

- methylsalicylate-2-O-beta-D-glucoside

- SR-01000012965-1

- 1093407-63-6

- AKOS016297434

- AKOS001204136

- methyl 2-((3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)benzoate

- methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate

- SR-01000012965

- F1507-0103

- methyl 2-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}benzoate

- 2-Methoxycarbonylphenyl b-D-glucopyranoside

-

- インチ: 1S/C14H18O8/c1-20-13(19)7-4-2-3-5-8(7)21-14-12(18)11(17)10(16)9(6-15)22-14/h2-5,9-12,14-18H,6H2,1H3/t9-,10-,11+,12-,14-/m1/s1

- InChIKey: ONKIQNFPVXNOBV-YGEZULPYSA-N

- ほほえんだ: COC(C1=CC=CC=C1O[C@@H]1O[C@H](CO)[C@@H](O)[C@H](O)[C@H]1O)=O

計算された属性

- せいみつぶんしりょう: 314.10000

- どういたいしつりょう: 314.10016753g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 8

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 376

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 5

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 126Ų

じっけんとくせい

- PSA: 125.68000

- LogP: -1.34810

2-Methoxycarbonylphenyl b-D-glucopyranoside 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M208370-500mg |

2-Methoxycarbonylphenyl b-D-glucopyranoside |

10019-60-0 | 500mg |

$ 260.00 | 2022-06-04 | ||

| TRC | M208370-100mg |

2-Methoxycarbonylphenyl b-D-glucopyranoside |

10019-60-0 | 100mg |

$ 80.00 | 2022-06-04 | ||

| A2B Chem LLC | AA01351-2g |

2-Methoxycarbonylphenyl beta-d-glucopyranoside |

10019-60-0 | 2g |

$413.00 | 2024-01-05 | ||

| A2B Chem LLC | AA01351-500mg |

2-Methoxycarbonylphenyl beta-d-glucopyranoside |

10019-60-0 | 500mg |

$225.00 | 2024-01-05 | ||

| TRC | M208370-250mg |

2-Methoxycarbonylphenyl b-D-glucopyranoside |

10019-60-0 | 250mg |

$ 165.00 | 2022-06-04 | ||

| A2B Chem LLC | AA01351-100mg |

2-Methoxycarbonylphenyl beta-d-glucopyranoside |

10019-60-0 | 95% | 100mg |

$108.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1539034-1g |

MeSA 2-O-b-D-glucoside |

10019-60-0 | 98% | 1g |

¥6997 | 2023-04-17 | |

| A2B Chem LLC | AA01351-250mg |

2-Methoxycarbonylphenyl beta-d-glucopyranoside |

10019-60-0 | 95% | 250mg |

$209.00 | 2024-04-20 | |

| A2B Chem LLC | AA01351-1g |

2-Methoxycarbonylphenyl beta-d-glucopyranoside |

10019-60-0 | 95% | 1g |

$499.00 | 2024-04-20 |

2-Methoxycarbonylphenyl b-D-glucopyranoside 関連文献

-

O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683

-

Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838

-

Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328

-

Dnyaneshwar Kand,Prashant Sahebrao Mandal,Tanmoy Saha,Pinaki Talukdar RSC Adv., 2014,4, 59579-59586

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

10019-60-0 (2-Methoxycarbonylphenyl b-D-glucopyranoside) 関連製品

- 85643-19-2(Curculigoside)

- 154-61-0(Benzoic acid,5-methoxy-2-[(6-O-b-D-xylopyranosyl-b-D-glucopyranosyl)oxy]-, methyl ester)

- 72021-23-9(Henryoside)

- 18463-25-7(Nigracin)

- 108124-75-0(6-(beta-D-glucopyranosyloxy)-salicylic acid methyl ester)

- 99-17-2(Populin)

- 71953-77-0(b-D-Glucopyranoside, 2-[[[3-(b-D-glucopyranosyloxy)-6-hydroxy-2-methoxybenzoyl]oxy]methyl]phenyl)

- 154-60-9(Benzoic acid,4-methoxy-2-[(6-O-b-D-xylopyranosyl-b-D-glucopyranosyl)oxy]-, methyl ester)

- 143601-09-6(Curculigoside B)

- 490-67-5(Gaultherin)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量